5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride
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Overview
Description
5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the diazotization of 3-aminopyridine followed by chlorosulfonylation. This process can be efficiently carried out using a microchannel reactor, which allows for rapid and continuous operation under mild conditions .
Industrial Production Methods
In industrial settings, the production of pyridine-3-sulfonyl chloride derivatives often employs advanced techniques such as microchannel reactors. These reactors enable the automatic and continuous operation of diazotization and chlorosulfonylation processes, resulting in high yields and good product quality .
Chemical Reactions Analysis
Types of Reactions
5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Radical Reactions: Functionalization through radical reactions is also a notable pathway.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of various biological pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural properties.
Pyridine-3-sulfonyl chloride: Shares the sulfonyl chloride functional group but lacks the imidazo[1,2-a]pyridine scaffold.
Uniqueness
5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride is unique due to its combined imidazo[1,2-a]pyridine scaffold and sulfonyl chloride functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Biological Activity
5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and cancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine framework with a sulfonyl chloride functional group. This unique structure enhances its reactivity and allows for the formation of various derivatives, which are crucial for its biological activity.
Research indicates that this compound exhibits anti-proliferative effects against cancer cells. It has been shown to inhibit specific enzymes involved in cellular pathways that regulate cell growth and proliferation. The inhibition of these enzymes is linked to its potential applications in cancer treatment, particularly in targeting multidrug-resistant cancer cells.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Anti-cancer Activity : Demonstrates significant anti-proliferative effects against various cancer cell lines.
- Enzyme Inhibition : Inhibits enzymes associated with cancer cell proliferation.
- Potential Therapeutic Applications : Investigated for use in treating different types of cancer due to its ability to interact with biological targets and modulate signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In vitro Studies : In vitro experiments have shown that this compound can effectively reduce the viability of cancer cells at low concentrations. For instance, a study reported a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb), indicating potent anti-bacterial activity alongside its anti-cancer properties .
- Mechanistic Insights : Investigations into the compound's mechanism revealed that it interacts with specific proteins involved in cell signaling pathways, leading to apoptosis in cancer cells. Molecular dynamics simulations have demonstrated how these interactions occur at the molecular level .
- Comparative Analysis : A comparative study with structurally similar compounds indicated that this compound possesses enhanced reactivity due to its sulfonyl chloride group, which allows for greater versatility in forming derivatives with potential therapeutic benefits.
Data Table: Comparative Biological Activity
Compound Name | Structure | Unique Features |
---|---|---|
This compound | Structure | Significant anti-proliferative activity against various cancers. |
2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride | Structure | Exhibits anti-proliferative activity against breast cancer cells. |
2-Methylimidazo[4,5-b]pyridine | Structure | Known for mutagenic properties; studied for food safety concerns. |
Properties
Molecular Formula |
C8H7ClN2O2S |
---|---|
Molecular Weight |
230.67 g/mol |
IUPAC Name |
5-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O2S/c1-6-3-2-4-7-10-5-8(11(6)7)14(9,12)13/h2-5H,1H3 |
InChI Key |
YQMGZOOGUAHXQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC=C(N12)S(=O)(=O)Cl |
Origin of Product |
United States |
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